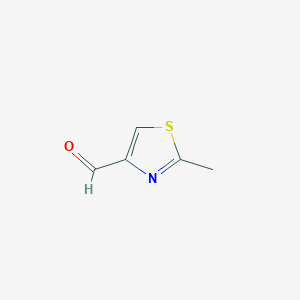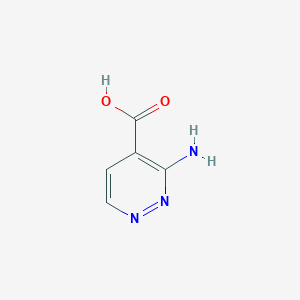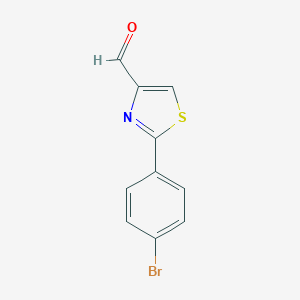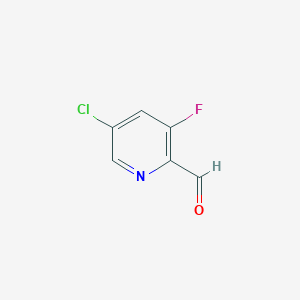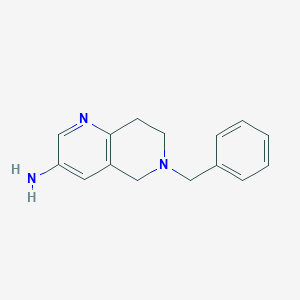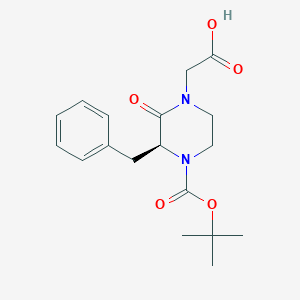
4-(Hidroximetil)-4-metilpiperidina-1-carboxilato de terc-butilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
El 4-(hidroximetil)-4-metilpiperidina-1-carboxilato de terc-butilo sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite la introducción de varios grupos funcionales, lo que lo convierte en un precursor valioso para la síntesis de una amplia gama de compuestos orgánicos, incluidas amidas, sulfonamidas y bases de Schiff .
Química medicinal
En química medicinal, este compuesto se utiliza para crear nuevos agentes terapéuticos. Su anillo de piperazina es un motivo común en muchos fármacos debido a su flexibilidad conformacional y su capacidad para formar interacciones favorables con macromoléculas biológicas .
Agentes antimicrobianos
La investigación indica que los derivados de este compuesto exhiben actividades antibacterianas y antifúngicas. Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos para combatir cepas resistentes de microorganismos .
Investigación anticancerígena
Los derivados de piperazina se exploran por sus propiedades anticancerígenas. La capacidad de modificar la estructura del anillo de piperazina permite el diseño de compuestos que pueden interactuar con dianas específicas del cáncer .
Tratamientos antiparasitarios
Los compuestos que contienen el anillo de piperazina han mostrado actividades antiparasitarias, lo cual es crucial para el desarrollo de tratamientos contra infecciones parasitarias .
Desarrollo de antihistamínicos
Los derivados del compuesto pueden actuar como antihistamínicos, proporcionando una vía para crear nuevos fármacos para tratar reacciones alérgicas al inhibir la acción de la histamina .
Formulaciones antidepresivas
Debido a sus propiedades estructurales, este compuesto también se investiga en la síntesis de antidepresivos. El núcleo de piperazina se puede adaptar para interactuar con dianas neurológicas, lo que ofrece potencial para la terapéutica de la salud mental .
Catálisis
Los derivados de piperazina, incluido el this compound, se utilizan en la catálisis para promover diversas reacciones químicas. Esta aplicación es particularmente valiosa en el campo de la química verde, donde se buscan catalizadores eficientes y respetuosos con el medio ambiente.
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSPIRFZKBBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632517 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236406-21-6 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(hydroxymethyl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

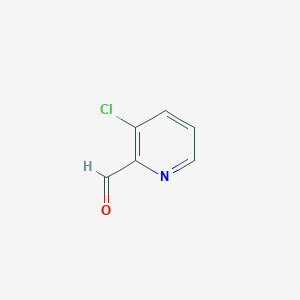

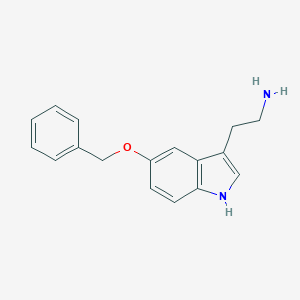

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

